2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound with a molecular formula of C8H11Cl2NS. It is known for its unique structure, which includes a pyrrolidine ring attached to a chlorinated thiophene moiety.
Vorbereitungsmethoden
The synthesis of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride: Contains a methyl group instead of chlorine, potentially leading to different chemical and biological properties.
2-(5-fluorothiophen-2-yl)pyrrolidine hydrochloride: Fluorine substitution may enhance the compound’s stability and alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride involves the reaction of 5-chlorothiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The hydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "5-chlorothiophene-2-carbaldehyde", "pyrrolidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-chlorothiophene-2-carbaldehyde is reacted with pyrrolidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 2-(5-chlorothiophen-2-yl)pyrrolidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(5-chlorothiophen-2-yl)pyrrolidine." ] } | |
CAS-Nummer |
2742661-17-0 |
Molekularformel |
C8H11Cl2NS |
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
2-(5-chlorothiophen-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H10ClNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H |
InChI-Schlüssel |
SWXQDPTVEQTGAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC=C(S2)Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.